molecular formula C15H16ClN B606595 Centanafadine hydrochloride CAS No. 923981-14-0

Centanafadine hydrochloride

Cat. No. B606595
M. Wt: 245.75
InChI Key: ACVMJAJGCQUPKX-LIOBNPLQSA-N
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Description

Centanafadine hydrochloride is a dual norepinephrine (NE)/dopamine (DA) transporter inhibitor. It also inhibits the serotonin transporter, with IC50s of 6 nM, 38 nM, and 83 nM for human NE, DA, and serotonin transporter, respectively .


Synthesis Analysis

The method for producing centanafadine involves reliably producing (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane .


Molecular Structure Analysis

Centanafadine hydrochloride has a molecular formula of C15H16ClN. Its structure includes a naphthalene moiety, which consists of two fused benzene rings . The molecular weight of Centanafadine hydrochloride is 245.74 g/mol .


Chemical Reactions Analysis

Centanafadine is under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD). It inhibits the reuptake of norepinephrine, dopamine, and serotonin .


Physical And Chemical Properties Analysis

Centanafadine hydrochloride is a solid compound soluble in DMSO . It has a molecular weight of 245.74 g/mol .

Scientific Research Applications

Efficacy in Treating ADHD

Centanafadine hydrochloride has been investigated for its efficacy in treating Attention-Deficit/Hyperactivity Disorder (ADHD). Large-scale studies have shown that centanafadine, as a reuptake inhibitor of norepinephrine, dopamine, and serotonin, demonstrates significant efficacy in reducing ADHD symptoms in adults. The findings from these studies suggest promising potential for centanafadine as a treatment option for adult ADHD patients (Adler et al., 2022).

Neurotransmitter Transporter Occupancy

Research exploring the occupancy of neurotransmitter transporters following administration of centanafadine has provided valuable insights. A study indicated that centanafadine exhibits high occupancy at the norepinephrine transporter and moderate occupancy at dopamine and serotonin transporters. This specific interaction with neurotransmitter transporters underlines its potential therapeutic action in neuropsychiatric disorders (Matuskey et al., 2022).

Safety and Tolerability

Further research has been conducted to evaluate the safety and tolerability of centanafadine. Studies focusing on adults with ADHD have found that centanafadine is generally well tolerated, with the most common adverse events being mild to moderate in severity. These findings are crucial in assessing the risk-benefit profile of centanafadine for clinical use (Wigal et al., 2020).

Comparative Efficacy with Other Treatments

Additional studies have compared centanafadine with other ADHD treatments, especially in the context of its unique mechanism of action as a reuptake inhibitor. These studies have indicated that centanafadine could provide an alternative therapeutic option, especially for patients who do not respond adequately to traditional stimulant medications (Brown University Psychopharmacology Update, 2022).

Broader Implications in Neurotherapeutics

Centanafadine's role in the broader spectrum of neurotherapeutics, particularly as a non-stimulant option for ADHD, has been highlighted in systematic reviews. These reviews have emphasized the need for novel treatments in ADHD, given the limitations of current stimulant therapies, and have positioned centanafadine as a potential candidate in this regard (Nageye & Cortese, 2019).

Safety And Hazards

Centanafadine-SR was generally well tolerated at doses ≤400 mg. Most treatment-emergent adverse events (TEAEs) were mild or moderate; decreased appetite, headache, and nausea were the most frequently reported .

Future Directions

Otsuka Pharmaceutical Co., Ltd. plans to investigate the effects of centanafadine in pediatric patients with ADHD, as well as to discuss next steps with the U.S. Food and Drug Administration .

properties

IUPAC Name

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVMJAJGCQUPKX-LIOBNPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centanafadine hydrochloride

CAS RN

923981-14-0
Record name Centanafadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride))
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENTANAFADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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